molecular formula C10H11NO3 B096746 Methyl 4-(acetylamino)benzoate CAS No. 17012-22-5

Methyl 4-(acetylamino)benzoate

Cat. No. B096746
CAS RN: 17012-22-5
M. Wt: 193.2 g/mol
InChI Key: QKWTXJSLAZKYGV-UHFFFAOYSA-N
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Description

Methyl 4-(acetylamino)benzoate, also known as methyl para-acetamidobenzoate, is a chemical compound that belongs to the class of acetylamino derivatives. These compounds are characterized by the presence of an acetylamino group attached to a benzene ring and are known for their applications in the synthesis of various heterocyclic systems. The acetylamino group plays a crucial role in the chemical behavior of these compounds, influencing their reactivity and the types of reactions they can undergo.

Synthesis Analysis

The synthesis of related acetylamino derivatives has been described in several studies. For instance, methyl (E)-2-(acetylamino)-3-cyanoprop-2-enoate and its benzoyl analog were prepared from corresponding methyl (Z)-2-(acylamino)-3-(dimethylamino)propenoates, which serve as versatile synthons for the preparation of polysubstituted heterocyclic systems . Another derivative, methyl 2-[bis(acetyl)ethenyl]aminopropenoate, was synthesized from acetylacetone through a three-step process involving intermediate compounds . Additionally, methyl (Z)-2-acetylamino-3-dimethylaminopropenoate was synthesized from N-acetylglycine, which was converted using N,N-dimethylformamide and phosphorus oxychloride, followed by treatment with methanol in the presence of potassium carbonate . These methods highlight the versatility of acetylamino derivatives in synthesizing complex heterocyclic structures.

Molecular Structure Analysis

The molecular structure of acetylamino derivatives can be quite complex, with the potential for various functional groups to be attached to the benzene ring. The orientation around the double bond in these compounds can be crucial for their reactivity and has been established through techniques such as X-ray analysis . The presence of the acetylamino group at specific positions on the heterocyclic systems influences the overall molecular geometry and the types of reactions the compounds can participate in.

Chemical Reactions Analysis

Acetylamino derivatives are known to react with both N- and C-nucleophiles to yield a wide array of heterocyclic systems. For example, reactions with N-nucleophiles can lead to the formation of methyl 2-acetylamino-3-heteroarylaminopropenoates or fused pyrimidinones, depending on the reaction conditions and heterocyclic substituents . When reacting with C-nucleophiles, these compounds can form substituted pyranones and fused pyranones . The versatility of these reactions allows for the synthesis of diverse heterocyclic compounds, which can have various applications in medicinal chemistry and materials science.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetylamino derivatives can vary widely depending on the specific substituents and the overall molecular structure. For instance, the type of hydrogen bonding present in these compounds can significantly affect their melting points, solubility, and crystal structures. Two acetylamino derivatives of 2,4-bis(trichloromethyl)-1,3-benzdioxin were shown to exhibit different types of hydrogen bonding, which influences their packing in the solid state and potentially their reactivity . Understanding these properties is essential for the practical application of these compounds in chemical synthesis and for predicting their behavior in various environments.

Scientific Research Applications

Application in Anesthetics

  • Summary of the Application: Methyl 4-(acetylamino)benzoate has been studied as a potential local anesthetic. The research was inspired by the structure of cocaine, and the aim was to design a compound that could provide local anesthesia without the addictive properties of cocaine .
  • Methods of Application or Experimental Procedures: The research involved the design and synthesis of benzoate compounds, including Methyl 4-(acetylamino)benzoate. The synthesis involved three steps: alkylation, esterification, and a second alkylation .
  • Results or Outcomes: The newly designed target compounds were evaluated via surface anesthesia, infiltration anesthesia, block anesthesia, and acute toxicity tests. Some of the compounds showed good local anesthetic effects, and the results of acute toxicity tests showed that the target compounds had low toxicity .

Application in Pharmaceuticals

  • Summary of the Application: Methyl 4-acetamido-2-methoxybenzoate is an impurity of bromopride , which is an antiemetic drug. Antiemetics are medications that help prevent and treat nausea and vomiting, which can be caused by a variety

Application in Pharmaceuticals

  • Summary of the Application: Methyl 4-acetamido-2-methoxybenzoate is an impurity of bromopride , which is an antiemetic drug. Antiemetics are medications that help prevent and treat nausea and vomiting, which can be caused by a variety of conditions, including chemotherapy, radiation therapy, and pregnancy .
  • Methods of Application or Experimental Procedures: The compound is identified during the quality control process of bromopride production. It’s important to identify and quantify impurities in pharmaceuticals to ensure the safety and efficacy of the drug .
  • Results or Outcomes: While this compound is an impurity, its identification and quantification are crucial for the safe production of bromopride .

Safety And Hazards

“Methyl 4-(acetylamino)benzoate” is classified as a combustible liquid. It is harmful if swallowed and harmful to aquatic life . It is advised to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . It is also recommended to wear personal protective equipment/face protection .

properties

IUPAC Name

methyl 4-acetamidobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c1-7(12)11-9-5-3-8(4-6-9)10(13)14-2/h3-6H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKWTXJSLAZKYGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10342009
Record name Methyl 4-(acetylamino)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10342009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-acetamidobenzoate

CAS RN

17012-22-5
Record name Methyl 4-(acetylamino)benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17012-22-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-(acetylamino)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10342009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
NG Todua, AI Mikaia - Mass-spektrometria, 2016 - ncbi.nlm.nih.gov
Derivatives requiring either anhydrous or aqueous reaction conditions were prepared for robust and reliable gas chromatography/mass spectrometry (GC/MS) characterization of …
Number of citations: 7 www.ncbi.nlm.nih.gov

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